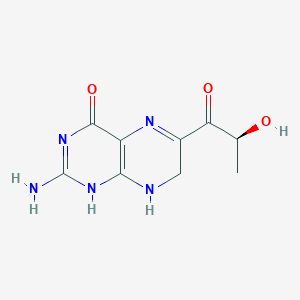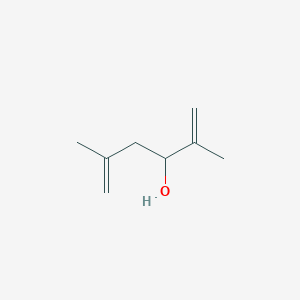
2,5-Dimethyl-1,5-hexadien-3-ol
Übersicht
Beschreibung
2,5-Dimethyl-1,5-hexadien-3-ol is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.20 g/mol . It is also known by other names such as 2,5-dimethylhexa-1,5-dien-3-ol .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1,5-hexadien-3-ol consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI string representation of its structure isInChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethyl-1,5-hexadien-3-ol include a molecular weight of 126.20 g/mol, an exact mass of 126.104465066 g/mol, and a monoisotopic mass of 126.104465066 g/mol . It has a topological polar surface area of 20.2 Ų and a complexity of 125 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2,5-Dimethyl-1,5-hexadien-3-ol” is used as a starting reagent in various chemical syntheses . For example, it is used in the enantioselective synthesis of (+)-rogioloxepane A .
Kinetic Resolution
This compound undergoes Sharpless kinetic resolution, a method used to separate enantiomers . This process is crucial in the production of enantiomerically pure compounds, which are important in fields like pharmaceuticals and agrochemicals .
Ring-Closing Metathesis
“2,5-Dimethyl-1,5-hexadien-3-ol” can undergo ring-closing metathesis to yield nine-membered oxocene . This reaction is a powerful tool in organic chemistry for the synthesis of cyclic compounds .
Production of (+)-Obtusenyne
This compound is used in the synthesis of (+)-obtusenyne , a natural product isolated from marine sponges. Obtusenyne has been studied for its potential anti-cancer properties .
Safety And Hazards
According to the safety data sheet provided by Fisher Scientific, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
2,5-dimethylhexa-1,5-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFDURNWCUKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338799 | |
| Record name | 2,5-Dimethyl-1,5-hexadien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1,5-hexadien-3-ol | |
CAS RN |
17123-63-6 | |
| Record name | 2,5-Dimethyl-1,5-hexadien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



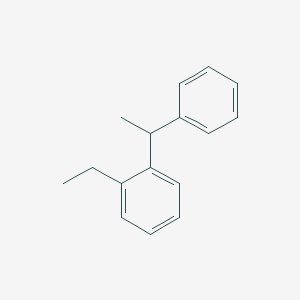
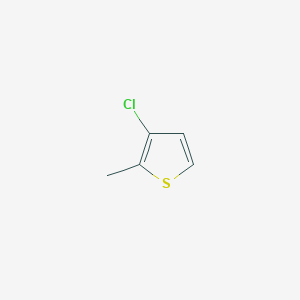
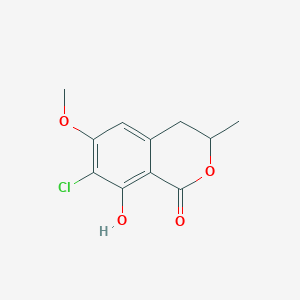
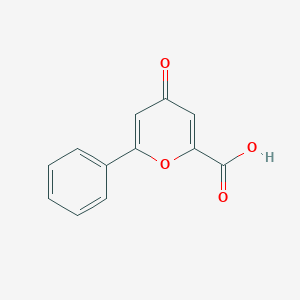

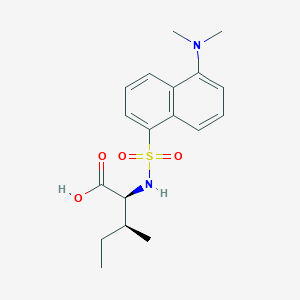

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
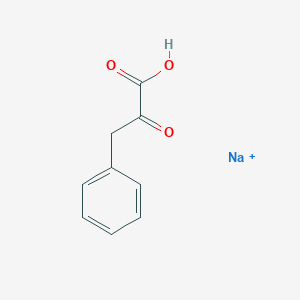
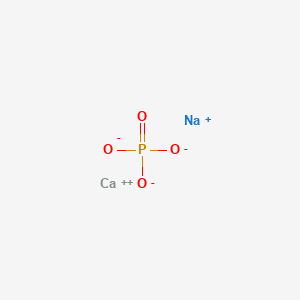
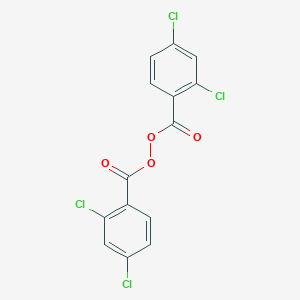
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
